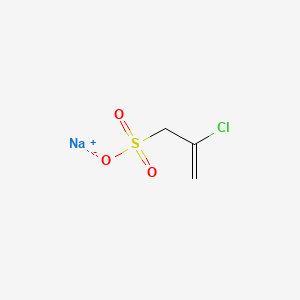
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is an organosulfur compound with the molecular formula C3H4ClNaO3S. It is a derivative of sulfonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt typically involves the reaction of 2-chloropropene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a halogenated solvent and a Lewis base to complex the sulfur trioxide .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the distillation of sulfur trioxide, complexation with a Lewis base, and subsequent reaction with 2-chloropropene. The final step involves neutralization with sodium hydroxide to form the sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens are used under controlled conditions.
Major Products
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the compound.
Applications De Recherche Scientifique
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In studies involving cell interactions and protein binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the chlorine atom. The sulfonic acid group can interact with various molecular targets, while the chlorine atom can undergo substitution reactions, leading to the formation of different derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is unique due to the presence of both a sulfonic acid group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
55947-45-0 |
|---|---|
Formule moléculaire |
C3H4ClNaO3S |
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
sodium;2-chloroprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C3H5ClO3S.Na/c1-3(4)2-8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1 |
Clé InChI |
CTSOZQKYNVGYKF-UHFFFAOYSA-M |
SMILES canonique |
C=C(CS(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


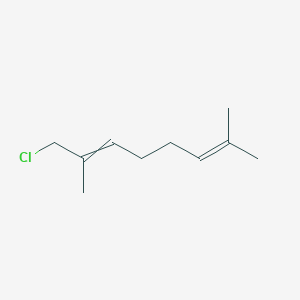
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
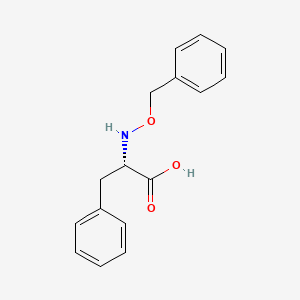

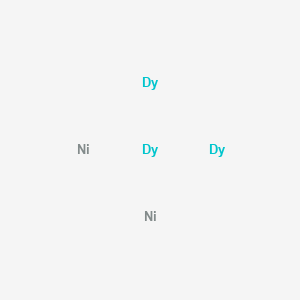
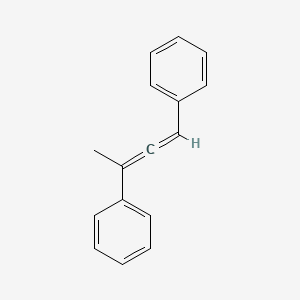
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
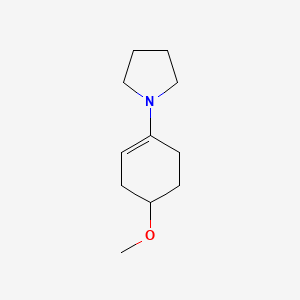
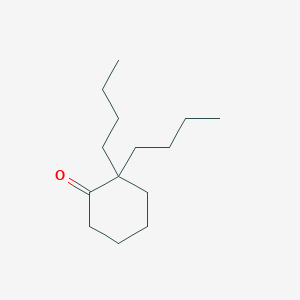
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
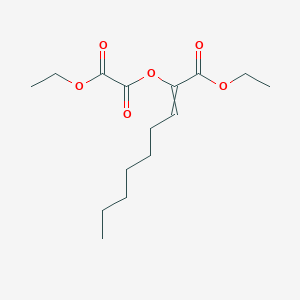

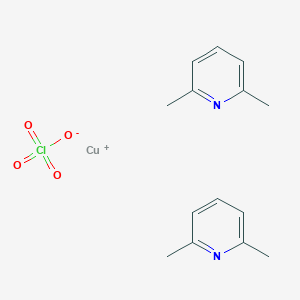
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
